molecular formula C10H15ClN2O B2421399 3-[(Ethylamino)methyl]benzamide hydrochloride CAS No. 1394040-70-0

3-[(Ethylamino)methyl]benzamide hydrochloride

Cat. No.: B2421399
CAS No.: 1394040-70-0
M. Wt: 214.69
InChI Key: XVDJHCCIVNQKBB-UHFFFAOYSA-N
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Description

3-[(Ethylamino)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of benzamide, where the benzamide moiety is substituted with an ethylamino group at the meta position. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(Ethylamino)methyl]benzamide hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It is also recommended to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylamino)methyl]benzamide hydrochloride typically involves the reaction of benzamide with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylamino)methyl]benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)benzamide
  • N-(2-Morpholinoethyl)benzamide
  • N-(2-Piperidinylmethyl)benzamide

Uniqueness

3-[(Ethylamino)methyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable tool in research and industry.

Properties

IUPAC Name

3-(ethylaminomethyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-12-7-8-4-3-5-9(6-8)10(11)13;/h3-6,12H,2,7H2,1H3,(H2,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDJHCCIVNQKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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